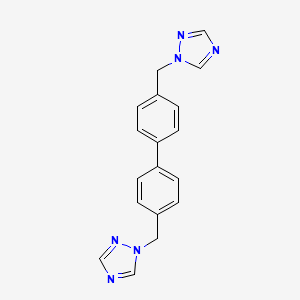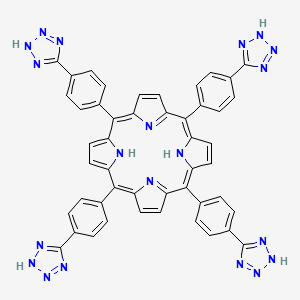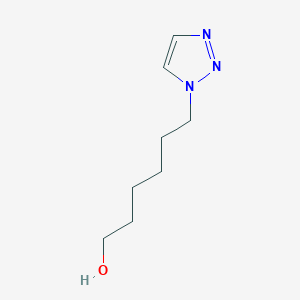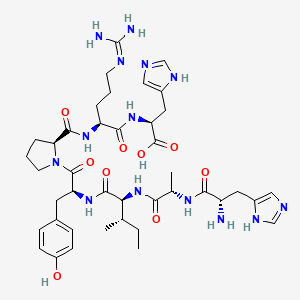
4,4'-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is a compound that features two 1H-1,2,4-triazol-1-yl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromomethylbiphenyl with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings .
科学的研究の応用
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl has several applications in scientific research:
作用機序
The mechanism of action of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl varies depending on its application:
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Coordination Chemistry: Acts as a ligand that coordinates with metal ions to form stable complexes with unique structural and functional properties.
類似化合物との比較
Similar Compounds
4,4’-Bis(1H-1,2,4-triazol-1-yl)biphenyl: Similar structure but lacks the methylene bridges.
1,4-Bis(1H-1,2,4-triazol-1-ylmethyl)benzene: Contains a benzene core instead of a biphenyl core.
Uniqueness
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its performance in applications such as coordination chemistry and materials science .
特性
分子式 |
C18H16N6 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
1-[[4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-13-19-11-21-23)18-7-3-16(4-8-18)10-24-14-20-12-22-24/h1-8,11-14H,9-10H2 |
InChIキー |
FRXUKLVVIFSLNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C3=CC=C(C=C3)CN4C=NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)
![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)


